Predicted Boiling Point Elevation: 3-Amino-4,4-dipropylpyrrolidin-2-one vs. 3-Amino-4,4-dimethylpyrrolidin-2-one
The predicted boiling point of 3-Amino-4,4-dipropylpyrrolidin-2-one (327.9 ± 35.0 °C) is approximately 54 °C higher than that of its closest structural analog, 3-amino-4,4-dimethylpyrrolidin-2-one (274.0 ± 33.0 °C) . This difference arises from the replacement of two methyl groups with two n-propyl groups at the 4-position, increasing the molecular surface area available for van der Waals interactions. The elevated boiling point implies a wider liquid-phase operational window for reactions requiring elevated temperatures and may affect distillation-based purification strategies relative to the dimethyl analog.
| Evidence Dimension | Predicted boiling point (ACD/Labs prediction) |
|---|---|
| Target Compound Data | 327.9 ± 35.0 °C at 760 mmHg |
| Comparator Or Baseline | 3-Amino-4,4-dimethylpyrrolidin-2-one: 274.0 ± 33.0 °C at 760 mmHg |
| Quantified Difference | Δ ~53.9 °C (target compound higher) |
| Conditions | Predicted values at 760 mmHg using ACD/Labs Percepta; experimental boiling points not reported for either compound |
Why This Matters
A higher predicted boiling point indicates that the dipropyl analog can tolerate more elevated reaction temperatures without volatilization loss, which may be advantageous in high-temperature amidation or cyclization steps during downstream derivatization.
